ethyl 2-methyl-5-(2-((2-morpholinoethyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It has a five-membered ring with four carbon atoms and one nitrogen atom. The presence of morpholinoethyl and oxoacetyl functional groups suggests that this compound might have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the introduction of the various substituents. The morpholinoethyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the various substituents. The morpholinoethyl group would likely contribute to the polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring and the various substituents. The pyrrole ring is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrole ring and the various substituents. For example, the morpholinoethyl group could potentially increase the solubility of the compound in polar solvents .Scientific Research Applications
Pyrrole Studies and Oxidation Processes
Research by Cirrincione et al. (1987) explored the oxidation of various pyrrole compounds, contributing to the understanding of their chemical behavior under aerial oxidation conditions. This study is pertinent as it provides insights into the stability and reactivity of pyrrole derivatives, which are closely related to ethyl 2-methyl-5-(2-((2-morpholinoethyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate (Cirrincione et al., 1987).
Reactions with NH-Acids
The study by Yavari and Ahmadian-Razlighi (2006) focuses on reactions involving triphenylphosphine and NH-acids, leading to the formation of various pyrrole derivatives. This research is significant in understanding the chemical pathways and potential applications of this compound in organic synthesis (Yavari & Ahmadian-Razlighi, 2006).
Spiro Heterocyclization and Crystal Structure
Dmitriev et al. (2015) examined the spiro heterocyclization of 1H-pyrrole-2,3-diones with various reactants, leading to the synthesis of complex pyrrole derivatives. The crystal and molecular structure analysis included in this study provides a deeper understanding of the structural characteristics of pyrrole compounds, which is crucial for the scientific exploration of this compound (Dmitriev et al., 2015).
Synthesis of Bis-Heterocyclic Monoazo Dyes
The research conducted by Karcı and Karcı (2012) delves into the synthesis of bis-heterocyclic monoazo dyes based on thiophene and pyrrole rings. This study is relevant as it opens up possibilities for the use of pyrrole derivatives like this compound in the field of dye chemistry (Karcı & Karcı, 2012).
Pyrrole Derivatives in Pharmaceutical Research
A variety of studies have explored the potential of pyrrole derivatives in pharmaceutical applications, focusing on their synthesis and evaluation for antimicrobial, analgesic, and other pharmacological activities. These studies provide a context for considering the broader pharmaceutical applications of compounds like this compound in drug discovery and development (Various Authors, 1971-2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-methyl-5-[2-(2-morpholin-4-ylethylamino)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-3-30-22(28)17-15(2)24-19(18(17)16-7-5-4-6-8-16)20(26)21(27)23-9-10-25-11-13-29-14-12-25/h4-8,24H,3,9-14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQRXZVZKOVNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCCN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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